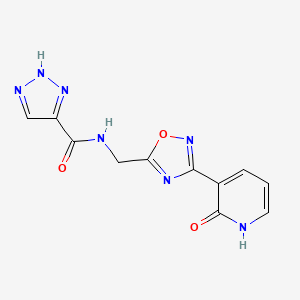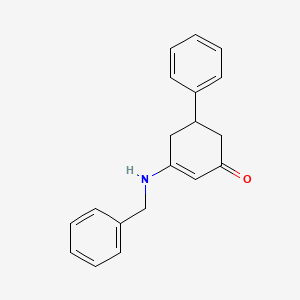![molecular formula C19H15N3O2S B2489321 1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 955801-01-1](/img/structure/B2489321.png)
1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” belongs to a class of organic compounds known as heterocyclic compounds, which contain one or more rings that contain atoms other than carbon . This particular compound contains a pyrido[3,2-d]pyrimidine ring system, which is a fused ring system involving a pyridine and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the conjugated system of double bonds in the pyrido[3,2-d]pyrimidine ring system . The presence of the benzyl and thiophen-2-ylmethyl groups would add complexity to the structure .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. Generally, heterocyclic compounds like this can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, heterocyclic compounds are relatively stable and can exhibit a wide range of physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Therapeutic Potential
Imidazole, a five-membered heterocyclic moiety, is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Anti-inflammatory Activities
Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Antitumor Activities
The derivatives of 1,3-diazole show antitumor activities . Also, thioxo-pyrazolo derivatives based on pyrazolo[3,4-d]pyrimidine scaffold have been developed as novel CDK2 inhibitors . These derivatives were also evaluated for their in vitro anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .
Antidiabetic Activities
The derivatives of 1,3-diazole show antidiabetic activities .
Antiviral Activities
Pyrimidines display antiviral effects . The derivatives of 1,3-diazole also show antiviral activities .
Antifungal Activities
Pyrimidines display antifungal effects . The derivatives of 1,3-diazole also show antifungal activities .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Pyrido[3,2-d]pyrimidine derivatives are often designed as inhibitors for certain kinases, such as CDK2 . CDK2 is a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation .
Mode of Action
These compounds typically inhibit their target kinases by binding to the ATP-binding pocket, preventing the phosphorylation process that is necessary for the kinase’s function .
Biochemical Pathways
By inhibiting CDK2, these compounds can affect the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The inhibition of CDK2 can lead to cell cycle arrest and apoptosis, particularly in cancer cells . This can result in the reduction of tumor growth.
Eigenschaften
IUPAC Name |
1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-18-17-16(9-4-10-20-17)21(12-14-6-2-1-3-7-14)19(24)22(18)13-15-8-5-11-25-15/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBODJRQJUVQQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CS4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B2489247.png)





![5-Benzyl-2-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2489257.png)

![3-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2489259.png)
![3-{2-[(4-bromophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2489260.png)
